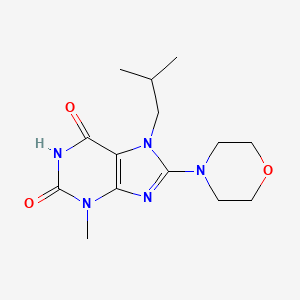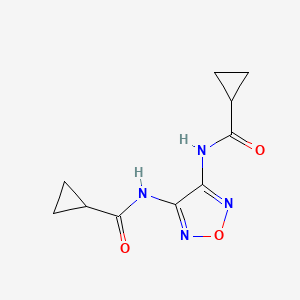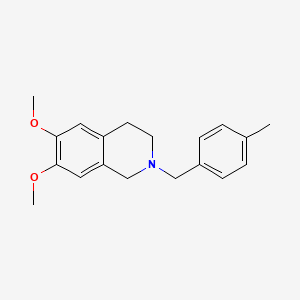![molecular formula C20H18N2O2 B5699083 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as FANHA and is a yellow crystalline powder.
Applications De Recherche Scientifique
FANHA has been extensively studied for its potential applications in various fields. One of the most significant areas of research is cancer treatment. FANHA has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
FANHA has also been studied for its antimicrobial activity. The compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes, leading to cell death.
Mécanisme D'action
The mechanism of action of FANHA involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for cancer treatment. FANHA binds to tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FANHA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. FANHA also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FANHA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. FANHA also exhibits a high degree of purity, making it suitable for various biochemical and physiological assays. However, FANHA has some limitations, including its low solubility in water, which can limit its use in some experiments.
Orientations Futures
FANHA has several potential future directions for research. One of the most significant areas of research is the development of FANHA derivatives with improved anticancer activity. The compound can also be studied for its potential applications in other fields, such as antimicrobial activity and anti-inflammatory activity. The mechanism of action of FANHA can also be further studied to gain a better understanding of its effects on cells. Additionally, the pharmacokinetics and pharmacodynamics of FANHA can be studied to determine its potential for clinical use.
Conclusion:
In conclusion, FANHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits anticancer and antimicrobial activity and has several advantages for lab experiments. FANHA has several potential future directions for research, including the development of derivatives with improved activity and the study of its mechanism of action. Overall, FANHA has the potential to make a significant impact in various fields and can be a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of FANHA involves the reaction between 1-naphthaldehyde and 3-(2-furyl)acrylic acid hydrazide in the presence of acetic acid and ethanol. The reaction product is then treated with acetic anhydride to obtain FANHA. The yield of FANHA is around 80%, and the purity of the compound can be achieved by recrystallization.
Propriétés
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(11-12-18-9-5-13-24-18)21-22-20(23)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-13H,14H2,1H3,(H,22,23)/b12-11+,21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYUTOJQUVMVKO-ZIKJKZHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)

![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)


![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
methanone](/img/structure/B5699089.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)